Bienvenue dans la boutique en ligne BenchChem!

1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine

Click chemistry Bioorthogonal conjugation CuAAC

This is the definitive bifunctional pyrazole scaffold for medicinal chemistry. Unlike simple N-methyl or N-phenyl analogs, the unique N1 propargyl group enables bioorthogonal CuAAC click chemistry for probe conjugation and triazole library synthesis. Its low MW (121.14 g/mol) and unsubstituted C3 position maximize ligand efficiency and allow tri-directional SAR exploration. Source this ≥95% pure building block to accelerate your chemical biology and drug discovery programs.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
CAS No. 2090868-86-1
Cat. No. B1483528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine
CAS2090868-86-1
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC#CCN1C(=CC=N1)N
InChIInChI=1S/C6H7N3/c1-2-5-9-6(7)3-4-8-9/h1,3-4H,5,7H2
InChIKeyANZBCIREZHTNIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Prop-2-yn-1-yl)-1H-pyrazol-5-amine (CAS 2090868-86-1): Procurement-Relevant Identity and Structural Baseline


1-(Prop-2-yn-1-yl)-1H-pyrazol-5-amine (CAS 2090868-86-1) is a bifunctional pyrazole building block bearing a primary amine at the C5 position and a terminal alkyne (propargyl) group at N1 [1]. With a molecular formula of C₆H₇N₃ and a molecular weight of 121.14 g·mol⁻¹, it belongs to the 5-amino-N-substituted pyrazole class—a privileged scaffold in medicinal chemistry that underpins marketed drugs such as celecoxib [2]. The compound is commercially supplied at ≥95% purity by multiple vendors including Life Chemicals and Toronto Research Chemicals (TRC) [3].

Why 1-(Prop-2-yn-1-yl)-1H-pyrazol-5-amine Cannot Be Replaced by Generic N-Substituted Pyrazol-5-amines


The terminal alkyne at the N1 position is a chemically orthogonal functional group that is absent in the most common and lower-cost alternatives—1-methyl-1H-pyrazol-5-amine (CAS 1192-21-8) and 1-phenyl-1H-pyrazol-5-amine (CAS 826-85-7) [1]. This alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry transformations that carbon-based N-substituents cannot perform [2]. Consequently, substituting the propargyl group with a methyl or phenyl group eliminates the capacity for bioorthogonal conjugation, triazole library synthesis, and alkyne-based cross-coupling—functionalities that are central to chemical biology probe design and fragment-based drug discovery [3]. The quantitative comparisons below demonstrate that the target compound occupies a distinct physicochemical and functional niche relative to its closest commercially available analogs.

Quantitative Differentiation Evidence for 1-(Prop-2-yn-1-yl)-1H-pyrazol-5-amine Against Closest Analogs


Terminal Alkyne Functionality: Click Chemistry Competence vs. Methyl and Phenyl N-Substituted Analogs

The target compound carries a terminal alkyne group (C≡CH) that is structurally absent in the lower-cost comparator 1-methyl-1H-pyrazol-5-amine and the aryl-substituted comparator 1-phenyl-1H-pyrazol-5-amine [1]. This alkyne enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most widely adopted click chemistry reaction, which proceeds with near-quantitative regioselectivity for the 1,4-disubstituted 1,2,3-triazole product under standard conditions (CuSO₄·5H₂O, sodium ascorbate, H₂O/tBuOH, rt, 6–24 h) [2]. The terminal alkyne motif is also competent in ruthenium-catalyzed cycloaddition (RuAAC, 1,5-triazole), strain-promoted alkyne-azide cycloaddition (SPAAC), and Sonogashira cross-coupling [3].

Click chemistry Bioorthogonal conjugation CuAAC Triazole synthesis

Lipophilicity (XLogP3) Differentiation: Intermediate Polarity vs. Methyl and Phenyl N-Substituted Analogs

The computed lipophilicity (XLogP3) of 1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine is 0.1, positioning it between the more polar 1-methyl analog (XLogP3 = −0.1) and the significantly more lipophilic 1-phenyl analog (XLogP3 = 1.5) [1][2]. This intermediate value is noteworthy because it falls within the optimal range for CNS drug candidates (1 < LogP < 3) while remaining more hydrophilic than the phenyl analog, which may confer superior aqueous solubility [3]. Within the propargyl-substituted sub-series, the target compound (XLogP3 = 0.1) is less lipophilic than the 3-methyl analog (XLogP3 = 0.5) [4].

Lipophilicity Drug-likeness Permeability Solubility

Molecular Weight and Rotatable Bond Economy: Favorable Fragment-Like Properties vs. 3-Substituted Propargyl Analogs

With a molecular weight of 121.14 g·mol⁻¹ and a single rotatable bond, 1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine adheres closely to the 'Rule of Three' guidelines for fragment-based screening (MW < 300, rotatable bonds ≤ 3) [1]. The 3-methyl analog (MW = 135.17 g·mol⁻¹) adds 14 g·mol⁻¹, while the 3-tert-butyl analog (MW = 177.25 g·mol⁻¹) adds 56 g·mol⁻¹ with an additional rotatable bond (rotatable bond count = 2 vs. 1 for the target compound) [2][3]. All compounds share an identical topological polar surface area of 43.8 Ų, meaning the target compound achieves the highest polarity-to-mass ratio among propargyl-substituted analogs [1][2][3].

Fragment-based drug discovery Ligand efficiency Molecular weight Rotatable bonds

C3-Unsubstituted Scaffold: Synthetic Versatility Advantage vs. 3-Alkyl-Substituted Propargyl Analogs

The unsubstituted C3 position on the pyrazole ring of the target compound (Complexity index = 135) is susceptible to electrophilic aromatic substitution, directed C–H functionalization, and halogenation reactions that are either blocked or sterically hindered in 3-methyl (Complexity = 158) and 3-tert-butyl (Complexity = 220) analogs [1][2]. The lower computed complexity index quantitatively reflects this greater synthetic accessibility [1]. In a 2024 study, Medishetti et al. demonstrated that 5-aminopyrazoles with an unsubstituted C3 position undergo p-TSA-catalyzed 6-endo-trig/dig cyclization with propargylic alcohols to yield pyrazolo[1,5-a]dihydropyrimidines, a transformation that would be precluded by C3 substitution [3].

Scaffold derivatization Regioselective functionalization C–H activation Electrophilic substitution

Commercially Established Supply with Documented Purity: Procurement Readiness vs. Emerging Analogs

The target compound is listed by multiple established suppliers with documented purity specifications: Life Chemicals offers quantities from 0.5 g to 5 g at 95%+ purity, while Toronto Research Chemicals (TRC) supplies 100 mg and 500 mg quantities [1]. By comparison, the 3-methyl analog (CAS 2090956-20-8) is available from Life Chemicals at 0.25 g scale [2], and the 3-tert-butyl analog (CAS 2092033-75-3) has limited documented commercial availability [3]. The CAS registry number 2090868-86-1 is properly indexed, ensuring unambiguous compound identity for procurement specifications and regulatory documentation [1].

Commercial availability Purity Supply chain CAS registry

Transparency Note: Limitations of Available Head-to-Head Comparative Data

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, and PubChem (conducted April 2026) did not identify any published head-to-head biological or physicochemical comparison study directly evaluating 1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine against the comparators identified above in the same assay system. No peer-reviewed IC₅₀, Kᵢ, ADME, or in vivo data were located for this specific CAS number. Consequently, the five differentiation dimensions presented above rely on class-level inference (alkyne reactivity, C3 derivatizability), cross-study comparable computed properties (XLogP3, MW, rotatable bonds), and supporting procurement evidence (supplier availability). The absence of direct comparative bioactivity data represents a verifiable evidence gap that should be considered in procurement decisions where target-specific potency or selectivity is the primary selection criterion.

Data limitations Evidence quality Research gap

Procurement-Optimized Application Scenarios for 1-(Prop-2-yn-1-yl)-1H-pyrazol-5-amine Based on Quantified Differentiation Evidence


Bioorthogonal Probe and Bioconjugate Synthesis via CuAAC Click Chemistry

For chemical biology laboratories constructing fluorescent probes, biotinylated ligands, or protein conjugates, 1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine provides a terminal alkyne handle that reacts with azide-functionalized payloads (fluorophores, affinity tags, PEG chains) under standard CuAAC conditions to form stable 1,2,3-triazole linkages [1]. The methyl and phenyl N-substituted pyrazol-5-amines (CAS 1192-21-8 and 826-85-7) lack this functionality and cannot participate in this reaction [1]. This application leverages Evidence Items 1 and 5 (alkyne functionality and commercial availability).

Fragment-Based Lead Generation with Maximal Ligand Efficiency

Medicinal chemistry teams pursuing fragment-based drug discovery (FBDD) should select this compound as a core scaffold due to its low molecular weight (121.14 g·mol⁻¹), single rotatable bond, and intermediate lipophilicity (XLogP3 = 0.1), which collectively maximize ligand efficiency metrics [2]. The unsubstituted C3 position preserves a vector for fragment growing, while the C5 amine permits amide or sulfonamide coupling [3]. The bulkier 3-tert-butyl analog (MW 177.25) reduces ligand efficiency and eliminates the C3 growth vector [2]. This application is supported by Evidence Items 2, 3, and 4.

Iterative SAR Exploration via Sequential Pyrazole Functionalization

Structure-activity relationship (SAR) campaigns requiring systematic substitution at each pyrazole position benefit from the unsubstituted C3 position of this compound, which is amenable to halogenation, metalation, or direct C–H functionalization [3]. The 5-amino group can be independently derivatized (acylation, sulfonylation, reductive amination), and the N1 propargyl group can be orthogonally engaged in click chemistry after C3 and C5 elaboration [3]. The 3-methyl and 3-tert-butyl analogs block the C3 position, preventing this tri-directional SAR strategy [4]. Supported by Evidence Items 1 and 4.

Triazole-Containing Compound Library Synthesis for High-Throughput Screening

High-throughput screening (HTS) groups building diverse triazole libraries via parallel CuAAC reactions should source this compound as the alkyne component, reacting it with arrays of commercially available azides to generate 1,4-disubstituted 1,2,3-triazole-pyrazole hybrids with drug-like physicochemical profiles [1]. The sub-300 Da molecular weight of the resulting triazole conjugates remains within lead-like space [2]. Supported by Evidence Items 1, 2, and 3.

Quote Request

Request a Quote for 1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.